7-ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound containing the [, , ]triazolo[4,5-d]pyrimidine core. It features an ethynyl group at the 7-position and a phenylamino group at the 5-position. This compound has been investigated as a potential irreversible inhibitor of Nek2 kinase, a protein implicated in several cancers [].
3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound belonging to the class of triazolo-pyrimidines. This compound exhibits significant interest in medicinal chemistry due to its potential pharmacological properties. The triazolo-pyrimidine scaffold is recognized for its diverse biological activities, including anticancer and antiviral effects, making it a subject of ongoing research in drug development.
The compound can be classified under triazolo derivatives, specifically as a member of the [1,2,3]triazolo[4,5-d]pyrimidine family. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms, which contribute to their unique chemical properties and biological activities . The specific structure of 3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine allows for interactions with various biological targets, enhancing its potential therapeutic applications.
The synthesis of 3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be approached through several methods. One effective synthetic route involves the reductive amination of functionalized aldehydes with aniline derivatives. This method allows for the introduction of the methoxybenzyl group at the nitrogen position of the triazolo-pyrimidine core .
The process can also involve intermediate steps where protecting groups are used to ensure selectivity during the synthesis .
The molecular structure of 3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine features a triazole ring fused to a pyrimidine ring. The presence of an ethyl group at one position and a methoxybenzyl group at another contributes to its unique properties.
The compound can participate in various chemical reactions typical of triazole derivatives:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize analogs with improved efficacy.
The mechanism of action for compounds like 3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves interaction with specific biological targets such as enzymes or receptors.
The physical properties of 3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine include:
Chemical properties include:
The potential applications of 3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine span various fields:
The [1,2,3]triazolo[4,5-d]pyrimidine core is a bicyclic, electron-deficient heterocycle exhibiting planar geometry that facilitates intercalation with biological targets. This scaffold serves as a purine bioisostere due to its isoelectronic characteristics with adenine/guanine, enabling mimicry of nucleobase interactions within enzymatic pockets [1] [8]. The nitrogen-rich structure (three triazole nitrogens + two pyrimidine nitrogens) provides multiple hydrogen-bonding acceptors (N1, N2, N4) and donors (C7-NH), while the N3 position permits alkylation to modulate pharmacokinetic properties without disrupting planarity [5] [7].
Table 1: Key Physicochemical Properties of Triazolo[4,5-d]pyrimidine Derivatives
Substituent Position | Electronic Effect | Common Modifications | Biological Impact |
---|---|---|---|
N3 (Alkylation site) | Alters logP/logD | Ethyl, methyl, benzyl | Enhanced membrane permeability |
C7-Amino group | H-bond donor/acceptor | Primary/secondary amines | Target binding affinity |
C5/C6 positions | Modifies ring π-system | H, halogen, methyl | Electronic tuning |
The scaffold’s metal-chelating capacity is particularly noteworthy: N3 and adjacent nitrogens form stable bidentate complexes with transition metals (Pt²⁺, Ru²⁺), enabling applications in anticancer metallodrug development [1]. Additionally, C7-amination (as present in the subject compound) significantly enhances target affinity by introducing a hydrogen-bonding vector, as demonstrated in CDK2 inhibitors where C7-amino derivatives achieved sub-μM IC₅₀ values [1].
The 2-methoxybenzyl group attached to the C7-amino nitrogen exemplifies rational steric and electronic optimization. Benzyl substituents at this position enhance receptor binding through:
Table 2: Impact of Benzyl Substituents on Triazolopyrimidine Bioactivity
Benzyl Substituent | Binding Interaction Type | Target Relevance | Example Activity Enhancement |
---|---|---|---|
2-Methoxy (ortho) | CH-π, hydrophobic stacking | Kinase ATP sites | 12-fold ↑ CDK2 inhibition vs unsubstituted |
4-Fluoro (para) | Halogen bonding | Purinergic receptors | Selective A₂ₐ antagonism (Ki < 50 nM) |
3,5-Dimethyl | Steric occlusion | Antifungal targets | 5-fold ↑ potency vs Candida spp. |
Unsubstituted | π-Stacking only | Broad | Baseline activity |
Crucially, the 2-methoxybenzyl group in the subject compound balances lipophilicity (predicted logP ≈ 2.13 for analogous derivatives) and polar surface area (≈64 Ų), facilitating blood-brain barrier penetration for potential CNS applications [5] [7]. This modification also shields the C7-NH bond from oxidative metabolism, extending plasma half-life in preclinical models [6].
Triazolopyrimidine therapeutics evolved through three generations:
First Generation (1970s-1990s): Early derivatives exploited purine mimicry for cardiovascular applications. Trapidil (2-diethylamino-[1,2,4]triazolo[1,5-a]pyrimidine), launched in Japan (1982), inhibited platelet-derived growth factor (PDGF) to treat ischemic disorders [1]. Concurrently, non-nucleoside antiviral triazolopyrimidines emerged, though clinical success was limited by metabolic instability.
Second Generation (2000s-2010s): Strategic C7-substitution unlocked kinase modulation. Breakthroughs included purinergic receptor antagonists like AZD4635 (A₂ₐ adenosine receptor antagonist), where [1,2,3]triazolo[4,5-d]pyrimidin-7-amines showed >100-fold selectivity over related receptors for Parkinson’s disease therapy [7]. Simultaneously, anticancer nucleoside analogs like 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine derivatives demonstrated sub-μM cytotoxicity against MCF-7 breast cancer cells by disrupting DNA synthesis [6].
Current Generation (2020s-present): Hybridization with bioactive benzylamines refined target specificity. The 2-methoxybenzyl motif—as in the subject compound—features in patent AU2002219355B2 covering triazolopyrimidine derivatives for neurodegenerative disorders [7]. Recent studies confirm ortho-methoxybenzyl derivatives exhibit dual mechanisms: kinase inhibition (e.g., CDK2) and receptor antagonism (e.g., adenosine A₂ₐ), positioning them for multifactorial diseases like Alzheimer’s [1] [7].
Table 3: Evolution of Key Triazolopyrimidine Therapeutics
Compound (Example) | Structural Features | Primary Target | Therapeutic Application |
---|---|---|---|
Trapidil | [1,2,4]triazolo[1,5-a]pyrimidine | PDGF receptor | Ischemic coronary disease |
AZD4635 (analog) | [1,2,3]triazolo[4,5-d]pyrimidin-7-amine | A₂ₐ adenosine receptor | Parkinson’s disease |
N-(4-ethoxyphenyl)-3-ethyl derivative | C7-(4-ethoxyphenyl)amino, N3-ethyl | DNA synthesis | Breast cancer (MCF-7) |
3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | Ortho-methoxybenzylamino, N3-ethyl | Kinases/Purinergic receptors | Multifactorial CNS disorders |
This progression highlights a shift from broad purine mimicry to targeted hybrid pharmacophores, with the subject compound representing contemporary design principles optimizing both binding affinity and drug-like properties.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7